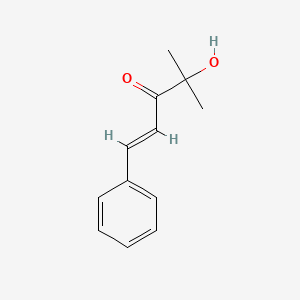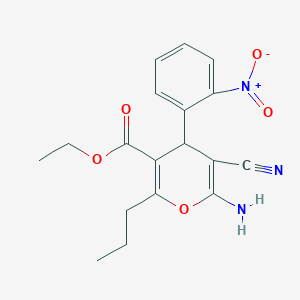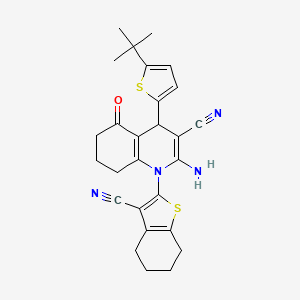![molecular formula C21H17ClN6O4S2 B11522202 6,6'-[(4-chlorophenyl)methanediyl]bis(2-ethyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11522202.png)
6,6'-[(4-chlorophenyl)methanediyl]bis(2-ethyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of thiadiazolo-pyrimidinones , which are heterocyclic molecules containing both thiadiazole and pyrimidine rings.
- Its chemical structure consists of two 2-ethyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one moieties linked by a 4-chlorophenylmethane bridge.
- The compound exhibits interesting biological properties, making it a subject of scientific investigation.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve strong oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: These reactions can lead to diverse products, such as derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and its impact on cellular processes.
Medicine: The compound’s pharmacological properties are studied for potential drug development.
Industry: It may find applications in materials science, catalysis, or as a precursor for other compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways within cells.
- Further research is needed to elucidate its precise mechanism, including binding sites and downstream effects.
Comparison with Similar Compounds
Uniqueness: Its specific combination of thiadiazole and pyrimidine rings sets it apart.
Similar Compounds: While I don’t have a direct list, related compounds include other thiadiazolo-pyrimidinones and indole derivatives .
Properties
Molecular Formula |
C21H17ClN6O4S2 |
|---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)-(2-ethyl-7-hydroxy-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)methyl]-2-ethyl-7-hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H17ClN6O4S2/c1-3-11-25-27-18(31)14(16(29)23-20(27)33-11)13(9-5-7-10(22)8-6-9)15-17(30)24-21-28(19(15)32)26-12(4-2)34-21/h5-8,13,29-30H,3-4H2,1-2H3 |
InChI Key |
ZYKXKTNLXASEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C(=C(N=C2S1)O)C(C3=CC=C(C=C3)Cl)C4=C(N=C5N(C4=O)N=C(S5)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-fluorobenzamide (non-preferred name)](/img/structure/B11522119.png)


![Propan-2-yl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B11522124.png)
![4'-t-Butylspiro[1,3-benzoxazine-2,1'-cyclohexan]4(3h)-one](/img/structure/B11522128.png)

![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11522147.png)
![methyl N-[(2-nitrophenyl)carbonyl]carbamimidothioate](/img/structure/B11522149.png)
![Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate](/img/structure/B11522156.png)
![(2Z)-5,6-diphenyl-2-(2,3,4-trimethoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11522163.png)
![2-{2-[2-(3-chloro-4-methylphenyl)-4,4-dimethyl-1-thioxo-1,4-dihydroisothiazolo[5,4-c]quinolin-5(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11522168.png)
![Ethyl 2-({[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B11522172.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B11522175.png)
![(2E)-4-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl][2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B11522177.png)
